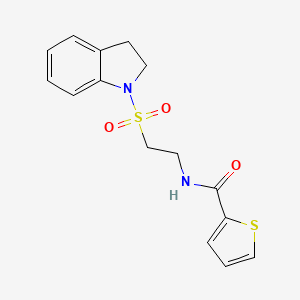

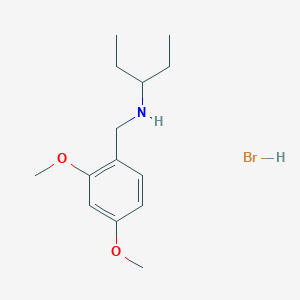

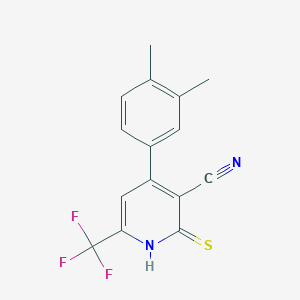

N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of indolinylsulfonamides and has been shown to exhibit promising biological activities, including anticancer, anti-inflammatory, and antiviral effects.

Aplicaciones Científicas De Investigación

Cyclodesulfurization and Synthesis of Indole Derivatives

Research on thioamides and their derivatives, including compounds similar to "N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide," has led to advancements in the synthesis of indole derivatives. For instance, studies have explored the extension of cyclodesulfurization reactions to synthesize 1-substituted and 1,3-disubstituted-3,4-dihydro-9H-pyrido[3,4-b]indole derivatives. Such reactions demonstrate the utility of thioamide compounds in synthesizing complex molecular structures with potential pharmaceutical applications (Omar & Yamada, 1966).

Allosteric Modulation of CB1

Related research on indole-2-carboxamides has identified key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). This includes the discovery of compounds with potent CB1 allosteric modulator properties, highlighting the role of chemical functionalities in binding affinity and cooperativity. Such findings are crucial for developing new therapies targeting the endocannabinoid system (Khurana et al., 2014).

Antiviral and Antimicrobial Applications

The synthesis of indole N-acyl and N-carbamic esters has been explored for their potential as water-soluble precursors to antiviral compounds. These derivatives have shown high activity against influenza A2 and Coxsackie B1 viruses in vitro, suggesting their utility in developing treatments for viral infections (Harnden et al., 1979).

Anticancer Activity

Studies on carboxamide derivatives, including detailed chemical characteristic analyses through electronic structure approaches, have indicated potential antitumor activities. Investigations into the bioactivity of these compounds, including docking and molecular dynamics simulations with various proteins, underscore their relevance in designing anticancer drugs (Al-Otaibi et al., 2022).

Antinociceptive Activity

Research into N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has uncovered their antinociceptive properties. The synthesized compounds have been studied for their potential in relieving pain, demonstrating the therapeutic applications of thiophene derivatives in pain management (Shipilovskikh et al., 2020).

Direcciones Futuras

Future research could focus on further exploring the biological activities of “N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide” and its derivatives. Given the inhibitory properties of indole derivatives , this compound could potentially be used in the development of new pharmaceutical compounds. Further studies could also investigate the synthesis of new derivatives of this compound and their potential applications.

Mecanismo De Acción

Target of Action

The compound N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide, also known as N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]thiophene-2-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways

Result of Action

Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c18-15(14-6-3-10-21-14)16-8-11-22(19,20)17-9-7-12-4-1-2-5-13(12)17/h1-6,10H,7-9,11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNYJALKNLVXKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2497556.png)

![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)

![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)